CID 6335450

Content Navigation

CAS Number

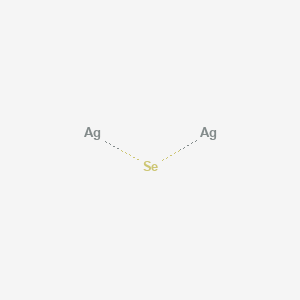

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Silver selenide, with the chemical formula Ag₂Se, is a compound formed from silver and selenium. It appears as a black or dark gray solid and is known for its significant electrical and optical properties. Silver selenide has a high melting point of approximately 880 °C, making it stable under various thermal conditions. The compound exhibits both semiconductor behavior and superionic conductivity, particularly relevant in applications involving solid-state electrolytes. Its structure can vary between different phases, notably the low-temperature phase and the high-temperature phase, which influence its physical properties and applications .

Silver selenide is primarily studied for its potential applications in thermoelectrics. Thermoelectric materials can convert heat into electricity and vice versa. The key mechanism behind this functionality lies in the material's ability to conduct electricity (as electrons flow through the crystal structure) while also exhibiting a temperature dependence in conductivity. Silver selenide shows promise as an n-type thermoelectric material, meaning it conducts electricity primarily through the movement of electrons [].

Photovoltaics and Optoelectronics:

- Silver selenide is being studied for its potential use in solar cells due to its suitable band gap for light absorption and efficient charge carrier transport [1].

- Research is ongoing to improve the efficiency and stability of Ag₂Se-based solar cells [1].

Sensors:

- The electrical and optical properties of Ag₂Se make it a promising candidate for various sensor applications, including:

- Infrared (IR) detection: Ag₂Se can be used to create photodetectors sensitive to specific regions of the IR spectrum [2].

- Chemical sensors: Ag₂Se-based sensors are being explored for the detection of various gases and pollutants [3].

Biomedicine:

- Recent studies have investigated the use of silver selenide nanoparticles in biomedicine, particularly in the field of cancer theranostics (combining therapy and diagnostics) [4].

- Ag₂Se nanoparticles have shown potential for photothermal therapy due to their ability to convert light into heat, which can be used to destroy cancer cells [4].

- It is important to note that this is an active area of research, and the safety and efficacy of Ag₂Se nanoparticles for biomedical applications are still under investigation [4].

Other Research Areas:

- Silver selenide is also being explored for various other applications, including:

- Thermoelectrics: Ag₂Se is being studied for its potential use in thermoelectric devices that can convert heat into electricity [5].

- Phase-change materials: Ag₂Se is being investigated for its potential use in data storage devices due to its ability to rapidly switch between different phases [6].

Here are the sources for the information provided above:

- [1] Green Production and Characterization of Silver Selenide Nanoparticles Using the Cladosporium sp. ssf15 Cell-free Extract:

- [2] High-performance thermoelectric silver selenide thin films cation exchanged from a copper selenide template:

- [3] Bio-inspired silver selenide nano-chalcogens using aqueous extract of Melilotus officinalis with biological activities:

- [4] Full article: Photothermal and adsorption effects of silver selenide nanoparticles modified by different surfactants in nursing care of cancer patients:

- [5] High-performance thermoelectric silver selenide thin films cation exchanged from a copper selenide template:

- [6] [Silver Sulfide and Silver Selenide Thin Films Deposited by Pulsed Laser Deposition for Phase-Change Memory Applications ON National Institute of Standards and Technology (.gov) nvlpubs.nist.gov]

- Formation Reaction:

- Thermal Decomposition: Upon heating, silver selenide can decompose into silver and selenium:

- Oxidation: Silver selenide can react with oxygen to form silver oxide and selenium dioxide:

These reactions highlight its reactivity and potential applications in various chemical processes.

Several methods exist for synthesizing silver selenide, including:

- Chemical Vapor Deposition: This method allows for the deposition of silver selenide thin films at low temperatures. It has been reported to produce high-quality films suitable for electronic applications .

- Solid-State Reactions: Mixing elemental silver with selenium at elevated temperatures can yield silver selenide through solid-state reactions.

- Wet Chemical Methods: These involve precipitation techniques where silver salts react with selenide sources in solution to form silver selenide.

Each method has its advantages and disadvantages concerning purity, scalability, and control over particle size.

Silver selenide has diverse applications across various fields:

- Electronics: Due to its semiconducting properties, it is used in photovoltaic cells and as a component in electronic devices.

- Solid-State Electrolytes: Its superionic conductivity makes it an attractive material for use in solid-state batteries .

- Optical Devices: Silver selenide's unique optical properties enable its use in infrared detectors and sensors.

- Biomedical

Studies have examined the interactions of silver selenide with various materials and environments. For instance, its conductivity is significantly affected by temperature changes, particularly around its superionic phase transition at approximately 133 °C. Research indicates that this transition leads to increased charge carrier density and altered mobility, which are critical for its application in solid-state devices .

Silver selenide shares similarities with other metal chalcogenides, particularly those involving selenium. Here are some comparable compounds:

| Compound Name | Formula | Key Properties |

|---|---|---|

| Cadmium Selenide | CdSe | Semiconductor used in solar cells |

| Lead Selenide | PbSe | Notable for infrared detection applications |

| Zinc Selenide | ZnSe | Used in optoelectronics and as a phosphor |

Uniqueness of Silver Selenide

Silver selenide stands out due to its combination of high conductivity, unique phase transitions, and potential biological activity. Unlike cadmium or lead selenides, which are often more toxic, silver selenide's antimicrobial properties offer promising avenues for safer biomedical applications while maintaining excellent electronic characteristics .

The study of silver selenide has evolved considerably since its early investigations in the 1960s when it was first explored as a thermoelectric material. While elemental silver has been known and used since before 5000 BC, the systematic research into silver selenide compounds emerged much later, primarily driven by interest in its unique electrical properties. The compound occurs naturally as the mineral naumannite, which has been recognized as an important silver component in certain low-sulfur silver ores from mines in Nevada and Idaho.

Early research established the basic structural and phase characteristics of Ag₂Se, with significant work on its crystal structure being conducted by Wiegers in 1971 based on X-ray powder diffraction data. The phase transition behavior of Ag₂Se has been known since 1936, providing a foundation for later studies into its temperature-dependent properties.

Significance in Materials Science and Engineering

Silver selenide occupies a distinctive position in materials science due to several remarkable properties:

- It is one of very few n-type thermoelectric materials suitable for room-temperature applications.

- It exhibits high carrier mobility and low lattice thermal conductivity, contributing to its excellent thermoelectric performance.

- Ag₂Se demonstrates good biocompatibility and high efficiency in converting light to heat, making it valuable for biomedical applications.

- Its phase transition behavior results in dramatic changes in ionic conductivity, offering potential in various sensing and switching applications.

- The material provides a less toxic alternative to lead-based compounds like PbSe and addresses scarcity concerns associated with bismuth-containing materials such as Bi₂Se₃.

Additionally, silver selenide has proven valuable in photographic processes, particularly in selenium toning of analog silver gelatin photo papers, where it forms as the reaction product.

Current Research Trends and Challenges

Current research on Ag₂Se focuses on several key areas:

Enhancing thermoelectric performance: Research aims to improve the figure of merit (zT) through nanostructuring, doping, and composite formation.

Synthesis optimization: Development of cost-effective, scalable synthesis methods that maintain or improve performance characteristics.

Flexible thermoelectric devices: Creation of flexible Ag₂Se films for wearable electronics and energy harvesting applications.

Biomedical applications: Exploration of Ag₂Se nanoparticles for photothermal therapy and diagnostic applications.

Alloying strategies: Investigation of compounds like Rb-Ag-Se to engineer band gaps and improve dopability.

Despite significant progress, researchers face several challenges:

Reproducibility issues: Notable discrepancies exist in reported thermoelectric performance data, hindering rational understanding and application of the material.

Homogeneity concerns: Achieving uniform composition and microstructure throughout bulk samples remains difficult.

Thermal stability: Maintaining performance over repeated thermal cycling, particularly across the phase transition temperature.

Toxicity considerations: While less toxic than lead-based alternatives, selenium compounds still present some toxicological concerns that require careful evaluation.

Polymorphic Forms of Ag₂Se

Ag₂Se exists in multiple polymorphic forms, each with distinct crystallographic and electronic properties. The low-temperature orthorhombic β-phase (space group P2₁/ n) adopts an anti-PbCl₂-like structure, as confirmed by powder X-ray diffraction and total scattering analyses [1]. This metastable polymorph lies 5–25 meV/atom above the ground state, depending on the exchange-correlation functional used in density functional theory (DFT) calculations [1]. At higher temperatures, the α-phase emerges as a cubic structure (space group Im3̄m) with mixed ionic-electronic conductivity [2]. A third pseudocubic modification (a = 4.978 Å) has been observed in thin films, though its stability remains debated [3].

Table 1: Polymorphs of Ag₂Se

| Polymorph | Space Group | Lattice Parameters (Å) | Stability Range |

|---|---|---|---|

| β-Ag₂Se | P2₁/ n | a=7.06, b=7.76, c=4.34 | <406 K |

| α-Ag₂Se | Im3̄m | a=4.978 | >406 K |

| Anti-PbCl₂ | P2₁/ n | a=7.06, b=14.32, c=7.82 | Metastable |

Phase Transition Mechanisms and Dynamics

The β-to-α phase transition occurs reversibly at 406 K (133°C) via a monocrystal-to-monocrystal mechanism [3]. Differential scanning calorimetry (DSC) studies reveal that non-stoichiometric Ag atoms mediate this transition, with excess Ag forming clusters at lattice defects during cooling [2]. These clusters dissolve upon heating, as evidenced by resistivity spikes and endothermic DSC peaks [2]. First-principles calculations attribute the transition energy barrier to weak Ag–Se bonds, which allow rapid ion migration above 406 K [1]. Quenching experiments demonstrate that Ag-rich compositions stabilize the α-phase at lower temperatures, while Se-rich systems favor β-Ag₂Se [4].

Crystallographic Analysis Methodologies

High-temperature X-ray diffraction (XRD) remains the gold standard for tracking Ag₂Se’s phase transitions, resolving lattice parameter shifts of up to 4% during β-to-α conversion [3]. Pair distribution function (PDF) analysis of X-ray total scattering data has uncovered short-range order in metastable polymorphs, revealing distorted Ag–Se tetrahedra in the anti-PbCl₂ structure [1]. Electron backscatter diffraction (EBSD) maps crystallographic orientation in thin films, showing preferential (002) texturing that reduces charge carrier mobility [5]. DFT-based phonon dispersion calculations confirm the dynamic stability of metastable phases by identifying absence of imaginary frequencies [1].

Morphotropic Phase Boundaries

In the Ag₂Se-PbSe-AgSbSe₂ ternary system, Ag₂Se forms limited solid solutions (<5 mol%) with PbSe, while extensive solubility occurs in AgSbSe₂-rich phases [4]. The liquidus projection features a peritectic point at 910 K where β-Ag₂Se, PbSe, and AgSbSe₂ coexist [4]. Pressure-dependent studies reveal a morphotropic boundary near 3 GPa, where the β-phase transforms into a high-symmetry rocksalt structure. This boundary correlates with abrupt increases in ionic conductivity due to lowered activation energy for Ag⁺ migration [2].

Anisotropic Structural Properties

Ag₂Se thin films exhibit pronounced anisotropic transport properties depending on crystallographic orientation. Wet-chemical selenization techniques produce (00l)-textured films with in-plane carrier mobility of 1,200 cm² V⁻¹ s⁻¹, compared to 450 cm² V⁻¹ s⁻¹ in randomly oriented samples [5]. Angle-resolved photoemission spectroscopy (ARPES) confirms anisotropic Fermi surfaces in the α-phase, with hole pockets along Γ–X directions and electron pockets along Γ–K [5]. Mechanical anisotropy is evident in nanoindentation tests, showing 18% higher hardness along versus [1] directions in β-Ag₂Se single crystals [3].

Table 2: Anisotropic Properties of Ag₂Se Thin Films

| Property | (002)-Oriented | Randomly Oriented |

|---|---|---|

| Carrier Mobility (cm²/Vs) | 450 | 1,200 |

| Thermal Conductivity (W/mK) | 0.8 | 0.5 |

| Fracture Toughness (MPa√m) | 0.12 | 0.09 |

Aqueous Solution Methods

Aqueous solution methods represent the most widely investigated approach for silver selenide synthesis due to their simplicity, cost-effectiveness, and environmental compatibility [1] [2] [3] [4]. The fundamental principle involves the reaction of silver and selenium precursors in aqueous medium under controlled conditions.

Basic Co-precipitation Method: The most straightforward aqueous synthesis involves mixing silver nitrate (AgNO₃) and selenous acid (H₂SeO₃) or sodium selenite (Na₂SeO₃) in deionized water [1] [2]. A typical reaction proceeds as follows:

2AgNO₃ + H₂SeO₃ + 3H₂O → Ag₂Se + 2HNO₃ + H₂SeO₄ + H₂O

The reaction is facilitated by reducing agents such as fructose, starch, or hydrazine hydrate, which promote the reduction of selenium(IV) to selenium(II) [1] [4]. Optimal conditions typically involve pH values between 5.0 and 8.0, with reaction temperatures ranging from 25 to 60°C [2] [4].

Ultrasound-Assisted Synthesis: Enhancement of aqueous synthesis is achieved through ultrasonic irradiation, which promotes better mixing and nucleation control [1] [5]. The ultrasound-assisted method employs pulse sequences of 59 seconds ON and 5 seconds OFF at 70% amplitude for 30 minutes, resulting in improved particle size distribution and reduced reaction time [1].

Optimized Aqueous Protocols: Recent advances in aqueous synthesis have focused on parameter optimization [2] [4]. Key variables include:

- Silver to selenium molar ratios (2:1 to 8:1)

- pH adjustment (5.0-8.0 optimal range)

- Temperature control (25-60°C)

- Reaction time (20 minutes to 12 hours)

- Stabilizing agent concentration (6:1 MSA/Ag ratio optimal) [4]

Solvothermal and Hydrothermal Approaches

Solvothermal and hydrothermal methods provide precise control over crystal growth and morphology through elevated temperature and pressure conditions [6] [7] [8].

Solvothermal Synthesis: The solvothermal approach utilizes organic solvents, typically alcohols, under elevated temperature and pressure [6] [9]. A clean, facile route involves using elemental selenium powder and silver foil in methanol or ethanol at 160°C for approximately 10 hours in an autoclave [6] [9]. This method produces silver selenide dendrites with highly oriented (001) nanocrystals.

The reaction mechanism involves:

- Dissolution of selenium powder in the solvothermal process

- Transport of solvated selenium to react with silver

- Nucleation of silver selenide nanocrystals

- Surface-mediated, solvation-assisted surface diffusion

- Diffusion-limited aggregation through oriented attachment [6] [9]

Hydrothermal Synthesis: Hydrothermal methods employ water as the solvent medium under autogenous pressure conditions [10] [11] [7]. The process typically involves:

- Temperature range: 180-240°C

- Reaction time: 10 hours

- Pressure: Autogenous (self-generated)

- pH control through acid/base addition

A representative hydrothermal synthesis uses oxalic acid as a reducing agent with selenium dioxide (SeO₂) and silver-containing compounds in a closed reactor system [10]. The reaction proceeds with mild conditions and demonstrates wide universality for various metal selenides.

Tetragonal Phase Formation: Solvothermal methods can produce metastable tetragonal silver selenide phases rather than the common orthorhombic phase [7] [8]. These tetragonal nanocrystals exhibit unique phase transition behavior, transforming to cubic phase at approximately 106°C, which is 30°C lower than the traditional orthorhombic-cubic transition temperature [7] [8].

Room Temperature Solventless Synthesis

Room temperature solventless synthesis represents an energy-efficient approach that eliminates the need for solvents and elevated temperatures [12] [13] [14].

Dissociative Adsorption Mechanism: The most notable room temperature method involves a dissociative adsorption reaction between silver and selenium [12] [14]. This process utilizes the Hard Soft Acid Base (HSAB) principle, where silver acts as a soft acid and selenium as a soft base, facilitating rapid reaction kinetics.

The synthesis involves:

- Direct contact between silver powder and selenium powder

- Reaction time: 4-12 hours at room temperature

- No additional solvents or chemical additives required

- Yield: 95-99% conversion efficiency [12]

Electrochemical Enhancement: Advanced room temperature synthesis incorporates electric field assistance to accelerate the reaction [14]. The process involves:

- Electric current application (4 A average)

- Peak temperature: 344 K (71°C)

- Reaction time: 8 seconds

- Density achievement: >99% in rapid timeframe

The mechanism involves nanoscale silver protrusions engaging in dissociative adsorption with saturated selenium vapor, leading to rapid nucleation and growth of silver selenide compounds [14].

Conversion Method: An alternative room temperature approach uses ethylenediamine as a mediator between selenium powder and silver ions [13]. The chemical reaction occurs through ethylenediamine coordination, with optimal reaction times between 4-12 hours. Reaction times below 4 hours result in incomplete conversion, while times exceeding 12 hours lead to structural degradation [13].

Dissociative Adsorption Reactions

Dissociative adsorption reactions represent a specialized synthesis mechanism that exploits the thermodynamic favorability of silver-selenium interactions [12] [14] [15].

Fundamental Mechanism: The dissociative adsorption process involves the breaking of selenium-selenium bonds upon contact with silver surfaces, followed by the formation of silver-selenium bonds [12] [14]. This process is thermodynamically driven by the higher stability of silver selenide compared to elemental selenium.

Experimental Conditions: The dissociative adsorption synthesis requires:

- High surface area silver substrates

- Controlled selenium vapor pressure

- Temperature range: 25-100°C

- Reaction atmosphere: Vacuum or inert gas

- Monitoring through weight gain measurements

Kinetic Considerations: The reaction kinetics are influenced by:

- Silver surface area and morphology

- Selenium vapor pressure

- Temperature (higher temperatures accelerate reaction)

- Surface pre-treatment of silver substrates

Product Characteristics: Materials produced through dissociative adsorption exhibit:

- High purity (>99%)

- Controlled stoichiometry

- Uniform composition

- Excellent electrical properties

- Rapid synthesis times (seconds to minutes) [14]

Wet-Chemical Selenization Processes

Wet-chemical selenization processes involve the treatment of pre-formed silver structures with selenium-containing solutions or vapors [16] [17].

Selenization of Silver Films: Pre-deposited silver films are treated with selenium sources to form silver selenide layers [16]. The process involves:

- Silver film deposition (electrochemical or thermal)

- Selenium vapor treatment at 230°C for 4-5 hours

- Annealing in argon atmosphere

- Controlled cooling to room temperature

Solution-Based Selenization: Alternative approaches involve immersion of silver substrates in selenium-containing solutions [16]. The electrochemical selenization uses:

- Selenium dioxide (SeO₂) in aqueous solutions

- Potential control for stoichiometry adjustment

- Temperature range: 25-60°C

- pH control (typically acidic conditions)

Vapor-Phase Selenization: High-temperature selenization employs selenium vapor:

- Temperature: 230°C

- Duration: 4-5 hours

- Atmosphere: Argon or vacuum

- Controlled selenium partial pressure

Composition Control: The selenization process allows precise control over:

- Silver to selenium ratio

- Film thickness

- Crystal orientation

- Electrical properties

The wet-chemical selenization approach enables the conversion of excess silver in films to stoichiometric silver selenide, achieving compositions continuously adjustable from silver-rich to near-stoichiometric ratios [16].

Physical Deposition Techniques

Thermal Evaporation

Thermal evaporation represents a well-established physical vapor deposition technique for silver selenide thin film fabrication [18] [19] [20].

Fundamental Principles: Thermal evaporation involves heating silver selenide source material to its sublimation temperature under vacuum conditions, causing vapor transport to a substrate where condensation occurs [18] [19]. The process requires careful control of:

- Source temperature (300-448°C)

- Substrate temperature (25-200°C)

- Vacuum pressure (10⁻⁴ to 10⁻⁶ Torr)

- Deposition rate (0.1-10 nm/s)

Experimental Setup: A typical thermal evaporation system consists of:

- Vacuum chamber with base pressure <10⁻⁶ Torr

- Resistively heated crucible or boat

- Substrate holder with temperature control

- Thickness monitor (quartz crystal microbalance)

- Shutter mechanism for deposition control

Source Materials: Silver selenide can be evaporated from:

- Bulk polycrystalline silver selenide

- Pressed powder pellets

- Pre-synthesized silver selenide ingots

- Silver and selenium co-evaporation

Deposition Parameters: Critical parameters affecting film properties include:

- Evaporation temperature: 300-448°C for silver selenide

- Substrate temperature: Controls crystal structure and morphology

- Deposition rate: 0.1-5 nm/s for optimal film quality

- Chamber pressure: 10⁻⁴ to 10⁻⁶ Torr

Annealing Effects: Post-deposition annealing significantly influences film properties [18] [19]:

- Annealing at 300K: Highest transmittance, lowest absorbance

- Annealing at 448K: Highest absorbance, optimized for applications

- Grain size evolution: 75.74-96.36 nm range with increasing temperature

- Optical band gap variation: 2.15-1.7 eV with annealing temperature

Chemical Vapor Transport

Chemical vapor transport (CVT) enables the growth of high-quality silver selenide crystals through gas-phase reactions [21] [22] [23].

Transport Mechanism: CVT relies on the formation of volatile silver and selenium species that transport from source to deposition zone [21]. The process involves:

- Volatilization of silver selenide at high temperature

- Gas-phase transport of volatile species

- Deposition at lower temperature zone

- Crystal growth through vapor-solid reactions

Experimental Conditions: CVT synthesis requires:

- Two-zone furnace system

- Source temperature: 800-1000°C

- Deposition temperature: 600-800°C

- Transport agent: Iodine or chlorine compounds

- Inert carrier gas: Argon or nitrogen

- Sealed ampoule system

Ambient Pressure CVD: Recent advances include ambient pressure chemical vapor deposition (AP-CVD) for scalable synthesis [22] [23]. The process involves:

- Ambient pressure operation (no vacuum required)

- Temperature range: 160-400°C

- Selenium dioxide (SeO₂) as selenium source

- Silver foil as silver source

- Controlled atmosphere (argon or nitrogen)

Product Characteristics: CVT-produced silver selenide exhibits:

- High crystalline quality

- Controlled crystal orientation

- Large crystal size (millimeter scale possible)

- Low defect density

- Excellent electrical properties

Scalability: The AP-CVD variant offers advantages for large-scale production:

- No vacuum requirements

- Continuous processing capability

- Reduced equipment complexity

- Lower operational costs

- Industrial scalability potential [22] [23]

Vacuum Deposition Methods

Vacuum deposition encompasses various techniques for silver selenide thin film preparation under controlled vacuum conditions [24] [20] [25].

Sputtering Deposition: Magnetron sputtering provides precise control over film composition and properties [20]. The process involves:

- Radio frequency (RF) sputtering at 13.56 MHz

- Pulse direct current (DC) sputtering at 200 kHz

- Target composition: Stoichiometric silver selenide

- Sputtering pressure: 0.3-10 mTorr

- Argon as sputtering gas

Pressure Effects: Sputtering pressure significantly influences film properties [20]:

- Low pressure (0.3-3 mTorr): Stoichiometric films, reduced defects

- High pressure (>20 mTorr): Compositional deviation, nodular defects

- Optimal pressure: 2-3 mTorr for RF sputtering, 4-5 mTorr for pulse DC

Power Considerations: Applied power affects deposition rate and film quality [20]:

- Power range: 100-500 W

- Power density: Dependent on target size

- RF frequency: 13.56 MHz preferred

- Pulse DC frequency: 200 kHz optimal

- Pulse width: 1000-1200 ns

Evaporation Challenges: Traditional evaporation faces limitations due to silver selenide dissociation [20]:

- Incongruent evaporation leads to composition gradients

- Silver agglomeration during heating

- Selenium preferential evaporation

- Difficulty achieving stoichiometric films

Vacuum Requirements: Effective vacuum deposition requires:

- Base pressure: <10⁻⁶ Torr

- Process pressure: 10⁻⁴ to 10⁻² Torr (depending on technique)

- Leak rate: <10⁻⁹ Torr⋅L/s

- Pumpdown time: <1 hour to base pressure

Substrate Considerations: Substrate selection and preparation influence film properties:

- Glass substrates: For optical applications

- Silicon substrates: For electronic applications

- Flexible substrates: For bendable devices

- Surface cleaning: Critical for adhesion

- Substrate temperature: 25-200°C during deposition

Template-Assisted Synthesis

Anodic Alumina Membrane Templates

Anodic alumina membranes (AAM) provide excellent templates for controlling silver selenide nanostructure dimensions and morphology [26] [27] [28] [29].

Template Fabrication: AAM templates are prepared through electrochemical anodization of aluminum [26] [28]:

- Electrolytes: Sulfuric acid (H₂SO₄), oxalic acid (H₂C₂O₄), phosphoric acid (H₃PO₄)

- Anodization voltage: 25-60V (depends on electrolyte)

- Current density: 10-50 mA/cm²

- Temperature: 0-5°C

- Two-step anodization process for uniform pore arrays

Pore Characteristics: AAM templates offer controllable pore dimensions [26] [28]:

- Pore diameter: 25-200 nm

- Pore density: 10⁹-10¹¹ pores/cm²

- Interpore distance: 50-500 nm

- Membrane thickness: 1-100 μm

- Pore aspect ratio: 100-1000

Electrodeposition Process: Silver selenide deposition within AAM pores involves [28] [29]:

- Electrolyte composition: Silver nitrate + selenium precursor

- Working electrode: Gold or platinum coating on AAM

- Counter electrode: Platinum wire

- Reference electrode: Saturated calomel electrode (SCE)

- Deposition potential: -0.3 to -0.8 V vs SCE

Electroless Deposition: Alternative approach using chemical reduction [29]:

- Silver complex: Ag(NH₃)₂⁺ at 4.25×10⁻³ M concentration

- Reducing agent: Glucose at 2.27×10⁻² M

- pH: 8-9 (alkaline conditions)

- Temperature: Room temperature

- Reaction time: 8-12 hours

Nanostructure Formation: Template-directed synthesis produces:

- Nanowires with controlled diameter (25-200 nm)

- Nanotubes with hollow interior structures

- High aspect ratio structures (>100:1)

- Parallel alignment of nanostructures

- Uniform length distribution

Template Removal: Liberation of nanostructures requires:

- Sodium hydroxide (NaOH) dissolution: 1-5 M concentration

- Dissolution time: 1-24 hours

- Temperature: 25-60°C

- Multiple washing steps with deionized water

- Drying under controlled conditions

Non-Galvanic Template Methods

Non-galvanic template methods utilize chemical reduction or physical deposition without external electrical current [26] [29] [30].

Thermal Reduction: High-temperature reduction in templates [26]:

- Silver nitrate reduction at 95°C

- Reducing agents: Organic compounds, sugars

- Template immersion time: 1-8 hours

- Inert atmosphere (nitrogen or argon)

- Controlled cooling to room temperature

Chemical Reduction: Room temperature chemical reduction [29]:

- Silver ammine complex: [Ag(NH₃)₂]⁺

- Reducing agents: Glucose, formaldehyde, hydrazine

- pH control: 8-9 for optimal reduction

- Reaction time: 8-24 hours

- Stirring or agitation for uniform reaction

Physical Infiltration: Vapor-phase infiltration methods [30]:

- Vacuum infiltration of liquid precursors

- Capillary action for pore filling

- Subsequent thermal treatment for conversion

- Controlled atmosphere during processing

- Temperature range: 100-300°C

Advantages of Non-Galvanic Methods:

- No electrical connections required

- Simpler experimental setup

- Better uniformity over large areas

- Reduced equipment complexity

- Lower operational costs

Challenges and Limitations:

- Slower reaction kinetics

- Less precise control over filling

- Potential for incomplete pore filling

- Higher processing temperatures may be required

- Template degradation concerns

Template Alternatives: Beyond alumina membranes [30]:

- Track-etched polycarbonate membranes

- Porous silicon templates

- Zeolite frameworks

- Polymer templates

- Block copolymer templates

Pore Filling Efficiency: Factors affecting complete pore filling:

- Precursor viscosity and surface tension

- Pore diameter and aspect ratio

- Wetting properties of template material

- Processing temperature and time

- Atmospheric conditions during infiltration

Green Synthesis Approaches

Environmentally Friendly Precursors

Green synthesis approaches prioritize the use of non-toxic, renewable, and environmentally benign precursors for silver selenide formation [31] [32] [33].

Biological Precursors: Plant-based extracts serve as both reducing and stabilizing agents [31] [34] [33]:

- Melilotus officinalis extract: Acts as reducing agent for silver and selenium ions

- Fructose and starch: Dual function as reducing and stabilizing agents

- Plant phenolics: Natural antioxidants providing electron donation

- Polysaccharides: Stabilization through steric hindrance

Sugar-Mediated Synthesis: Carbohydrate-based reduction systems [1] [33]:

- Fructose concentration: 0.1-1.0 M optimal range

- Starch concentration: 0.05-0.5 M for stabilization

- Reaction mechanism: Aldehyde group reduction of metal ions

- pH optimization: 6-8 for maximum efficiency

- Temperature control: 25-60°C for kinetic control

Non-Toxic Selenium Sources: Alternative selenium precursors reduce toxicity [35] [31]:

- Selenium dioxide (SeO₂): Less toxic than selenites

- Organic selenium compounds: L-selenomethionine, selenocysteine

- Selenium nanoparticles: Reduced bioavailability

- Selenium-enriched biological materials: Yeast, bacteria

Aqueous Media: Water-based synthesis eliminates organic solvents [1] [2] [31]:

- Deionized water as primary solvent

- pH adjustment using food-grade acids/bases

- Biodegradable surfactants for stabilization

- Renewable co-solvents: Ethanol, glycerol

Precursor Sourcing: Sustainable precursor selection [32] [33]:

- Silver nitrate: Recycled from photographic waste

- Plant extracts: Agricultural waste utilization

- Renewable carbon sources: Sugars, cellulose derivatives

- Biodegradable polymers: Chitosan, alginate

Energy-Efficient Synthesis Protocols

Energy-efficient protocols minimize thermal and electrical energy consumption while maintaining product quality [31] [32] [34].

Room Temperature Synthesis: Ambient temperature processing reduces energy requirements [31] [34]:

- Reaction temperature: 25-37°C

- Reaction time: 6-24 hours

- Energy input: Only for stirring/mixing

- Catalyst use: Biological enzymes, plant extracts

- Yield optimization: 60-85% achievable

Microwave-Assisted Synthesis: Rapid heating reduces total energy consumption [34]:

- Microwave power: 100-500 W

- Heating time: 1-15 minutes

- Selective heating: Direct heating of reaction medium

- Energy efficiency: 80-90% compared to conventional heating

- Temperature control: Precise and uniform heating

Ultrasonic Enhancement: Acoustic energy accelerates reaction kinetics [1] [5]:

- Ultrasonic frequency: 20-50 kHz

- Power input: 100-500 W

- Cavitation effects: Enhanced mass transfer

- Reaction acceleration: 5-10× faster than conventional

- Energy efficiency: Lower total energy consumption

Photochemical Synthesis: Light-driven reactions using solar energy [34]:

- UV irradiation: 254-365 nm wavelength

- Visible light: With photosensitizers

- Solar radiation: Direct sunlight utilization

- Reaction time: 30 minutes to 4 hours

- Energy source: Renewable solar energy

Mechanochemical Synthesis: Mechanical energy for solid-state reactions [12]:

- Ball milling: High-energy impact

- Grinding: Planetary or vibratory mills

- Reaction time: 1-8 hours

- Energy input: Mechanical only

- Solvent-free: No heating required

Process Optimization: Energy-efficient parameter selection [32] [34]:

- Reaction time minimization: Kinetic optimization

- Temperature reduction: Catalyst utilization

- Solvent elimination: Solid-state reactions

- Multi-step combination: Integrated processes

- Waste heat recovery: Energy recycling

Biocatalytic Approaches: Enzymatic synthesis at mild conditions [36] [32]:

- Enzyme catalysis: Room temperature operation

- Biocompatible conditions: Neutral pH, low temperature

- Renewable catalysts: Enzyme regeneration

- Mild reaction conditions: Reduced energy input

- Substrate specificity: Reduced side reactions

Scale-Up Considerations: Industrial energy efficiency [32]:

- Process intensification: Continuous flow reactors

- Heat integration: Process heat recovery

- Automation: Reduced manual handling

- Quality control: Reduced waste generation

- Life cycle assessment: Total energy evaluation

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard